

Comparative study of Lithium tetrafluoroborate and LiBOB electrolytes

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Compound of Interest

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An Objective Comparison of **Lithium Tetrafluoroborate** (LiBF_4) and Lithium Bis(oxalate)borate (LiBOB) Electrolytes for Lithium-Ion Batteries

This guide provides a detailed comparative analysis of two prominent electrolyte salts for lithium-ion batteries: **lithium tetrafluoroborate** (LiBF_4) and lithium bis(oxalate)borate (LiBOB). It is intended for researchers and scientists in the field of battery technology and materials science. The comparison is based on key performance metrics, supported by experimental data and detailed methodologies.

Overview of LiBF_4 and LiBOB

Lithium tetrafluoroborate (LiBF_4) has been considered an alternative to the commonly used lithium hexafluorophosphate (LiPF_6) due to its superior thermal and moisture stability.[1][2][3] It is particularly noted for its good performance at low temperatures.[4] However, its application has been limited by lower ionic conductivity compared to LiPF_6 and its tendency to form a less stable solid electrolyte interphase (SEI) on graphite anodes.[1][4]

Lithium bis(oxalate)borate (LiBOB) is a fluorine-free salt that has garnered significant attention for its excellent thermal stability and its ability to form a stable SEI on graphite electrodes.[5][6] This unique SEI-forming capability allows for the stable cycling of graphite anodes, even in propylene carbonate (PC)-based electrolytes.[5] Key drawbacks of LiBOB include its low solubility in common carbonate solvents and lower ionic conductivity at room temperature.[1]

Comparative Performance Data

The following tables summarize the key performance characteristics of LiBF₄ and LiBOB based on experimental findings.

Table 1: Physicochemical Properties

Property	Lithium Tetrafluoroborate (LiBF ₄)	Lithium Bis(oxalate)borate (LiBOB)	Key Insights
Thermal Stability	More stable than LiPF ₆ . Exothermic reactions with lithiated graphite begin around 60-80°C.[5]	Highly stable, with a decomposition temperature as high as 300°C.[5] Exothermic reactions with lithiated graphite start above 170°C.[5]	LiBOB offers significantly enhanced safety due to its superior thermal stability.[6]
Ionic Conductivity	Generally higher than LiBOB, but lower than LiPF ₆ . [1][3]	Lower than LiBF ₄ and LiPF ₆ , especially at room temperature.[1] [7]	The lower conductivity of LiBOB can limit rate performance.
Electrochemical Stability	Anodic stability is generally good.[8]	Wide electrochemical window, with oxidation stability up to 4.5V.[7] [9]	LiBOB's wide stability window is advantageous for high-voltage cathode materials.
Moisture Sensitivity	Less sensitive to moisture than LiPF ₆ , but hydrolysis can still occur, forming HF.[2] [3]	Much more stable against hydrolysis compared to fluorine-containing salts like LiBF ₄ . [2]	LiBOB's resistance to hydrolysis simplifies handling and reduces the risk of HF generation.

Table 2: Electrochemical Performance

Performance Metric	Lithium Tetrafluoroborate (LiBF ₄)	Lithium Bis(oxalate)borate (LiBOB)	Key Insights
SEI on Graphite Anode	Forms a less stable SEI compared to LiPF ₆ and LiBOB, which can be thick and loose.[4][10]	Forms a stable, dense, and thin SEI rich in lithium oxalate, which is crucial for good cycling performance.[5][10]	The robust SEI from LiBOB is a key advantage for long-term cycling stability.
Cycling Performance	Can exhibit good cycling performance, especially at elevated temperatures compared to LiPF ₆ . [3] Adding LiBOB as an additive can significantly improve its performance.[4]	Generally shows excellent cycling stability and high coulombic efficiency due to the stable SEI. [7][11]	LiBOB-based electrolytes often lead to better capacity retention over extended cycles.[7]
Low-Temperature Performance	Maintains good performance at low temperatures.[4]	Performance can be limited by low ionic conductivity and solubility at low temperatures.	LiBF ₄ is often preferred for applications requiring reliable low-temperature operation.
High-Temperature Performance	Good thermal stability leads to better high-temperature cycling than LiPF ₆ . [3]	Excellent thermal stability makes it highly suitable for high-temperature applications, suppressing capacity decay.[11][12]	LiBOB is a strong candidate for batteries operating in high-temperature environments.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of electrolyte properties.

Ionic Conductivity Measurement

Ionic conductivity is typically determined using electrochemical impedance spectroscopy (EIS).

- **Cell Assembly:** The electrolyte is placed in a sealed, temperature-controlled conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
- **Measurement:** An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 1 Hz).
- **Data Analysis:** The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
- **Calculation:** The ionic conductivity (σ) is calculated using the formula: $\sigma = L / (R_b * A)$, where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Linear sweep voltammetry (LSV) is the standard method for determining the ESW.

- **Cell Configuration:** A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon for oxidative stability, lithium for reductive stability), a counter electrode (lithium foil), and a reference electrode (lithium foil).
- **Procedure:** The potential of the working electrode is scanned at a slow rate (e.g., 0.5-1.0 mV/s) from the open-circuit potential to a set cathodic or anodic limit.
- **Determination:** The ESW is defined by the potentials at which a significant increase in the cathodic or anodic current is observed, indicating the onset of electrolyte decomposition.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability.

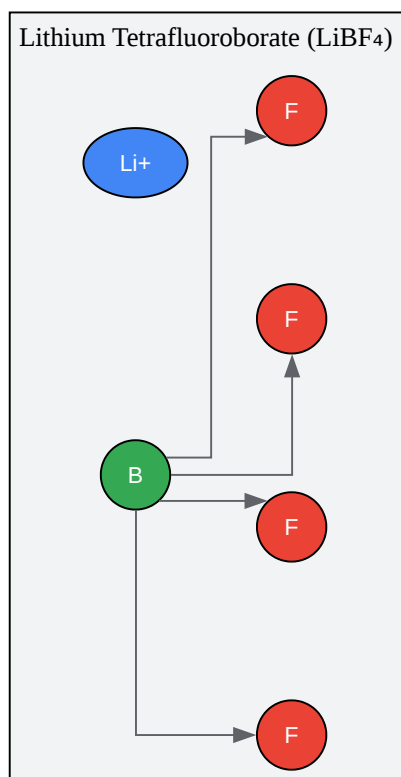
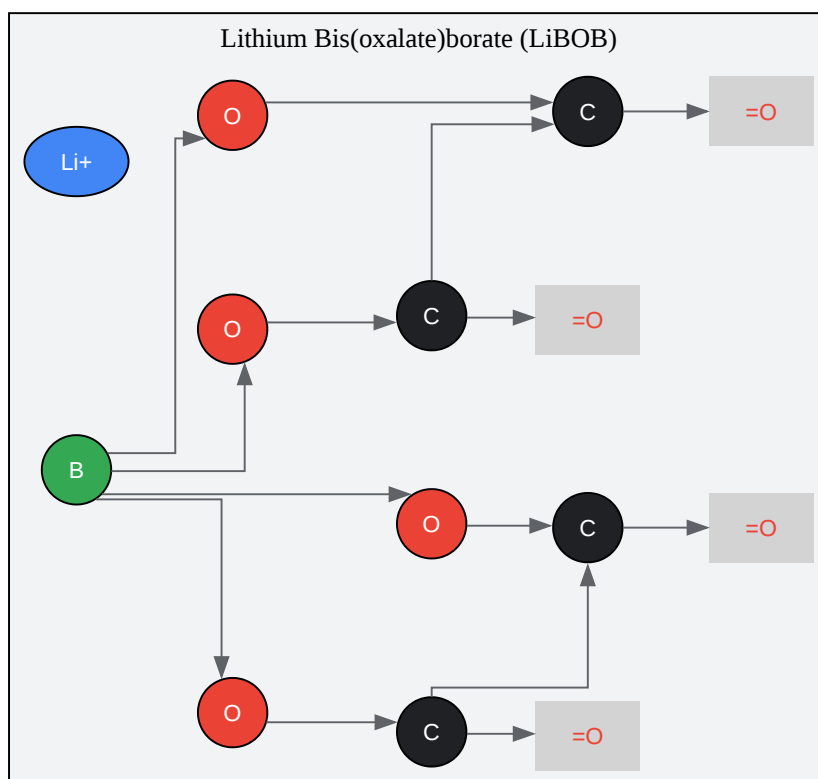
- **Sample Preparation:** A small, hermetically sealed sample of the electrolyte (or electrolyte mixed with electrode material) is prepared in an inert atmosphere.
- **DSC Measurement:** The sample is heated at a constant rate (e.g., 5-10 °C/min), and the heat flow to or from the sample is measured relative to a reference. Exothermic peaks indicate decomposition reactions.
- **TGA Measurement:** The mass of the sample is monitored as it is heated at a constant rate. Mass loss indicates the volatilization or decomposition of electrolyte components.

Battery Cycling Performance

Galvanostatic cycling is performed to evaluate the long-term performance of the electrolyte in a full-cell configuration.

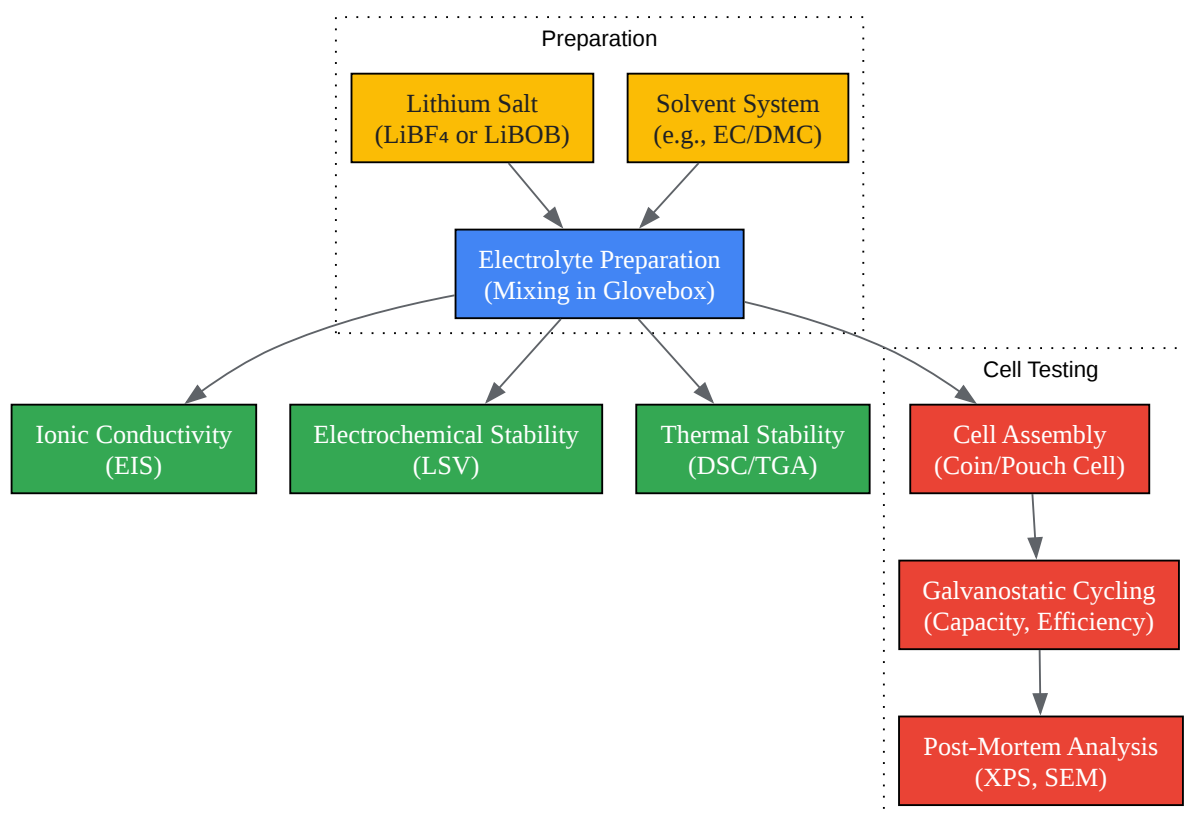
- **Cell Assembly:** Pouch cells or coin cells are assembled in a glovebox using the desired anode (e.g., graphite) and cathode (e.g., LiCoO₂, LFP) materials with the test electrolyte.
- **Formation Cycles:** The cells are typically cycled at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.
- **Long-Term Cycling:** The cells are then cycled at a higher rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100+).
- **Data Collection:** Key parameters such as discharge capacity, coulombic efficiency, and capacity retention are recorded for each cycle to assess performance and degradation.

Visualizations



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Caption: Chemical structures of LiBF₄ and LiBOB anions.



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Caption: Workflow for electrolyte characterization.

Conclusion

The choice between LiBF₄ and LiBOB electrolytes depends heavily on the specific requirements of the lithium-ion battery application.

LiBF₄ is a viable option for applications where low-temperature performance is critical. Its higher ionic conductivity compared to LiBOB is also an advantage for rate capability. However,

its propensity to form a less stable SEI and its sensitivity to moisture, which can lead to HF generation, are significant concerns.

LiBOB excels in applications demanding high thermal stability and long cycle life. Its ability to form a robust and stable SEI on graphite anodes is its most significant advantage, leading to excellent capacity retention.^{[7][11]} While its lower solubility and ionic conductivity can be limiting factors, particularly at low temperatures, its overall safety profile and performance at elevated temperatures make it a compelling choice for demanding applications such as electric vehicles.

Recent research has also focused on using these salts in blended systems, for example, using a small amount of LiBOB as an additive in a LiBF₄-based electrolyte to improve SEI formation while maintaining good low-temperature performance.^{[4][13]} Such approaches aim to combine the respective strengths of each salt to create superior electrolyte formulations.

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